N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine
Overview
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile properties . Pyridin-2-amine, on the other hand, is a basic organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of benzimidazole consists of a fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . Pyridin-2-amine has a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to undergo a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules . They can act as ligands in coordination chemistry and can also undergo electrophilic substitution .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s an amphoteric compound, meaning it can act as both an acid and a base .Scientific Research Applications
Synthesis and Chemical Reactivity
- N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is involved in the synthesis of pyrido[1,2-a]benzimidazoles, compounds significant in medicinal and materials chemistry (Masters et al., 2011). These structures have applications ranging from DNA intercalation to fluorescence properties.
- It also plays a role in the synthesis of novel Pd(II) and Pt(II) complexes, explored for their potential anticancer properties, characterized by spectral and electrochemical studies (Ghani & Mansour, 2011).
Catalysis and Material Science
- This compound is used in the development of Co nanocomposite based on a poly(benzimidazole-amide) matrix, exhibiting high thermal stability and potential as a catalyst in oxidation reactions (Abdolmaleki & Molavian, 2015).
Biological Activity and Pharmaceutical Applications
- Several studies focus on the potential biological activity of derivatives and complexes of this compound. For example, Mn(II) and Cd(II) complexes of a related Schiff base ligand showed antibacterial and antifungal activities (Zhang et al., 2014).
- Furthermore, Schiff base-copper(II) and zinc(II) complexes containing benzimidazole ligands have been examined for their DNA binding ability and cytotoxicity against sarcoma cells, revealing moderate toxicity and potential for pharmaceutical applications (Vieira et al., 2018).
Sensor Development
- This compound has been utilized in the creation of a new fluorescent sensor for dopamine, demonstrating its versatility in analytical chemistry applications (Khattar & Mathur, 2013).
Mechanism of Action
Target of Action
The primary target of N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this results in an increased catalytic action .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway . Glucokinase catalyzes the first step of glycolysis, the conversion of glucose to glucose-6-phosphate. By increasing the activity of glucokinase, this compound enhances the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels .
Result of Action
The activation of glucokinase by this compound leads to significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a chronic disease characterized by high blood glucose levels .
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-6-12-11(5-1)17-14(18-12)8-10-16-13-7-3-4-9-15-13/h1-7,9H,8,10H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRZMDPDLXAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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